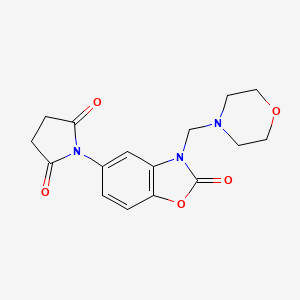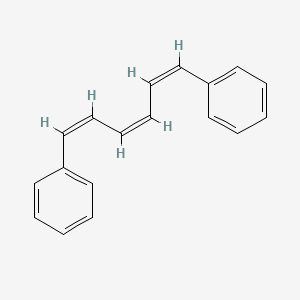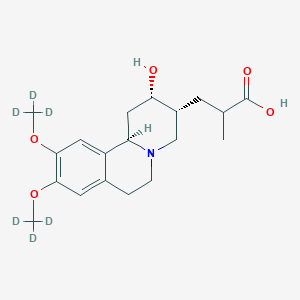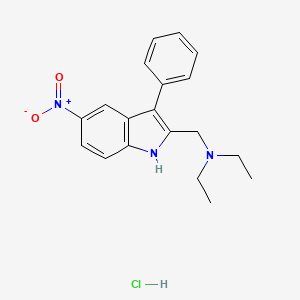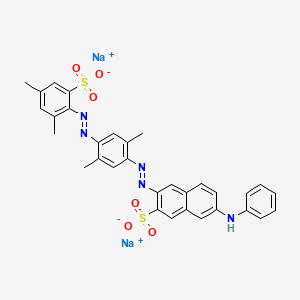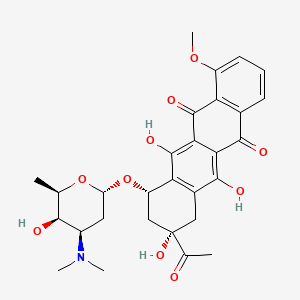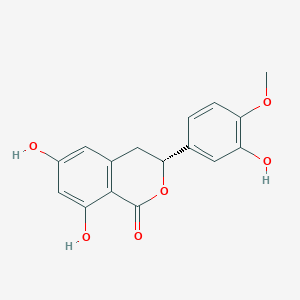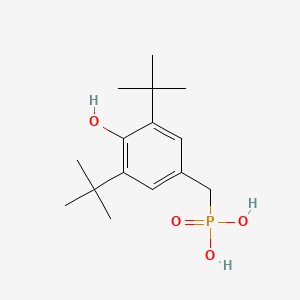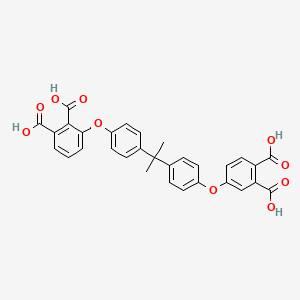
3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid is a complex organic compound with a molecular formula of C31H24O10. This compound is characterized by its multiple aromatic rings and carboxylic acid groups, making it a significant molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boronic acid reagents under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,5-Dicarboxyphenoxy)phthalic acid: Similar in structure but with different substitution patterns on the aromatic rings.
1,2-Benzenedicarboxylic acid: A simpler compound with fewer functional groups.
Uniqueness
3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its multiple aromatic rings and carboxylic acid groups provide numerous sites for chemical modification, making it a versatile compound in both research and industrial contexts.
Propiedades
Número CAS |
72066-79-6 |
|---|---|
Fórmula molecular |
C31H24O10 |
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
3-[4-[2-[4-(3,4-dicarboxyphenoxy)phenyl]propan-2-yl]phenoxy]phthalic acid |
InChI |
InChI=1S/C31H24O10/c1-31(2,17-6-10-19(11-7-17)40-21-14-15-22(27(32)33)24(16-21)29(36)37)18-8-12-20(13-9-18)41-25-5-3-4-23(28(34)35)26(25)30(38)39/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39) |
Clave InChI |
XIMOUQMMBLNJJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


